molecular formula C26H29N7O2 B3020362 2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920384-30-1

2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B3020362
CAS No.: 920384-30-1
M. Wt: 471.565
InChI Key: MAPBBVLOINGCMC-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core substituted with a p-tolyl group at position 3, linked via a piperazine moiety to a 4-isopropylphenoxy-acetyl group. The p-tolyl substituent (a methyl group attached to the phenyl ring) enhances hydrophobic interactions, while the isopropylphenoxy group contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-18(2)20-6-10-22(11-7-20)35-16-23(34)31-12-14-32(15-13-31)25-24-26(28-17-27-25)33(30-29-24)21-8-4-19(3)5-9-21/h4-11,17-18H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPBBVLOINGCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C_{24}H_{30N_{6}O with a molecular weight of approximately 414.54 g/mol. The structure features a piperazine ring, a triazole moiety, and an isopropylphenoxy group, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Histamine H3 Receptor Modulation : Similar compounds have been identified as ligands for the histamine H3 receptor, suggesting potential applications in neurological disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of triazole and pyrimidine can exhibit antibacterial and antifungal activities. The specific interactions and efficacy of this compound against various pathogens require further investigation .
  • Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Histamine H3 AntagonismModulation of neurotransmitter release
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of triazole derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The study suggested that the introduction of hydrophobic groups could increase membrane permeability, enhancing efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research on similar piperazine derivatives indicated significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may induce apoptosis through mitochondrial pathways. Further research is needed to elucidate the specific pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The triazolopyrimidine scaffold is shared with several analogs, but substitutions at position 3 of the triazole ring significantly alter properties:

  • Methoxyphenyl variant (): Replacing p-tolyl with 3-methoxyphenyl introduces a polar methoxy group, likely improving water solubility but reducing membrane permeability compared to the target compound .
Table 1: Substituent Effects on Triazolopyrimidine Core
Substituent (Position 3) Key Properties Potential Impact on Bioactivity
p-Tolyl (target) Hydrophobic, moderate steric bulk Enhanced target binding via hydrophobic pockets
3-Methoxyphenyl Polar, hydrogen-bonding capability Improved solubility, reduced cell penetration
4-Ethoxyphenyl Electron-donating, metabolically resistant Longer half-life, delayed clearance

Piperazine Linker and Ethanone Modifications

The piperazine-ethanone linker is conserved across analogs, but the phenoxy group varies:

  • Phenoxy variant (): A simple phenoxy group (lacking isopropyl) decreases lipophilicity, which may lower tissue retention .

Research Findings and Implications

While explicit pharmacological data for the target compound are unavailable, structural comparisons suggest:

Binding Affinity : The p-tolyl group likely enhances binding to hydrophobic pockets in target proteins compared to polar methoxy or ethoxy analogs .

Metabolic Stability: The isopropylphenoxy group may slow oxidative metabolism relative to smaller substituents, extending half-life .

Synthetic Robustness : The absence of isomerization-prone substituents (e.g., hydrazine groups in ) improves synthetic yield and reproducibility .

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